molecular formula C12H7F3N2O2 B1389751 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid CAS No. 1214364-65-4

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

Cat. No.: B1389751
CAS No.: 1214364-65-4
M. Wt: 268.19 g/mol
InChI Key: UUSFVMNNZWLIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethyl group and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)isophthalic acid: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the picolinic acid moiety.

Uniqueness

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is unique due to the presence of both the trifluoromethyl group and the picolinic acid moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications .

Properties

IUPAC Name

5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-8(6-17-10(9)11(18)19)7-1-3-16-4-2-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFVMNNZWLIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.